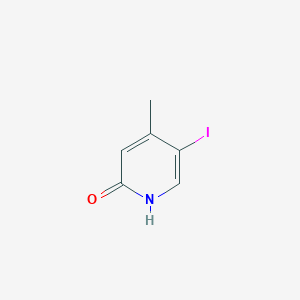

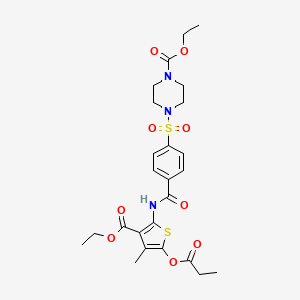

![molecular formula C21H17N3O B2771327 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899726-59-1](/img/structure/B2771327.png)

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol” is a chemical compound that belongs to the class of quinazolinones . It is available for purchase with CAS No. 899726-59-1.

Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones, which could potentially include the synthesis of “this compound”, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis

Quinazolinone derivatives, including “this compound”, have been found to be reactive. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol derivatives have shown significant antimicrobial activity. For example, the synthesis and evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety revealed potent activity against various microbes. Compounds with halogen groups at the para position of the phenylquinoline ring exhibited significant antimicrobial activity against studied microbes, highlighting the potential of these derivatives in combating resistant pathogens (Ghosh et al., 2015).

Cancer Research

In cancer research, compounds related to this compound have been identified as promising anticancer agents. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, with similar structural features, was found to possess antiproliferative activity toward human cancer cells, acting as a tubulin polymerization inhibitor, which is crucial for cancer cell growth inhibition (Minegishi et al., 2015).

Sensing and Detection

Derivatives of this compound have been explored for their sensing properties. For example, a Schiff-base molecule derived from a similar quinoline structure demonstrated ratiometric fluorescent chemosensing capabilities for pH, which could have applications in biological and environmental monitoring. The probe's ability to undergo color and fluorescence changes in response to pH variations illustrates its potential for real-time monitoring of physiological and environmental parameters (Halder et al., 2018).

Corrosion Inhibition

The structural motif of this compound has found applications in corrosion inhibition. Schiff’s bases containing similar quinoline structures have been investigated for their effectiveness in protecting mild steel in hydrochloric acid solutions. These compounds adsorb on the metal surface, forming a protective layer that significantly reduces corrosion rates, demonstrating the utility of quinoline derivatives in industrial applications (Prabhu et al., 2008).

Direcciones Futuras

The future directions for “3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol” could involve further exploration of its potential pharmaceutical and biological activities, given the known activities of quinazolinone derivatives . Additionally, the development of more efficient and environmentally benign synthesis methods could be a focus .

Propiedades

IUPAC Name |

3-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)24-21(23-19)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPKBONMCKXEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2771244.png)

![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2771250.png)

![6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2771253.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2771254.png)

![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)

![9-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2771263.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide](/img/structure/B2771264.png)

![N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2771267.png)